molecular formula C9H16F2N2O2 B2942793 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1248717-87-4

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid

Cat. No.: B2942793
CAS No.: 1248717-87-4
M. Wt: 222.236
InChI Key: ZVEQFMAEBWLXAY-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid is an organic compound with the molecular formula C9H16F2N2O2 It is characterized by the presence of a piperazine ring substituted with a 2,2-difluoroethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2-difluoroethyl bromide under basic conditions to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with α-bromo propanoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Ethyl-substituted piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The propanoic acid moiety can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

    4-(2,2-Difluoroethyl)piperazine: Lacks the propanoic acid moiety, making it less versatile in terms of chemical reactivity.

    2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid, which may affect its biological activity and chemical properties.

    2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid: Contains a butanoic acid moiety, potentially altering its lipophilicity and reactivity.

Uniqueness: 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid is unique due to the combination of the piperazine ring, difluoroethyl group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-7(9(14)15)13-4-2-12(3-5-13)6-8(10)11/h7-8H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEQFMAEBWLXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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